Technical Guide: Physicochemical Properties and Analytical Characterization of (R)-Norfluoxetine-d5
Technical Guide: Physicochemical Properties and Analytical Characterization of (R)-Norfluoxetine-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (R)-Norfluoxetine-d5, a deuterated isotopologue of Norfluoxetine. It is primarily utilized as an internal standard for the precise quantification of Norfluoxetine in biological matrices during pharmacokinetic and metabolic studies.[1][2] Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, Fluoxetine.[3][4] This guide details the compound's core physical and chemical characteristics, outlines established experimental protocols for its use, and visualizes key related biological and analytical pathways.
Physicochemical Characteristics
The fundamental properties of (R)-Norfluoxetine-d5 are summarized below. These characteristics are essential for its proper handling, storage, and application in analytical methodologies.
Chemical Identifiers
A clear identification of (R)-Norfluoxetine-d5 is critical for regulatory and research purposes. The following table lists its key identifiers.
| Identifier | Value | Source(s) |
| Formal Name | γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d₅-amine, monohydrochloride | [1][3] |
| Common Synonyms | Desmethylfluoxetine-d5 | [1][2] |
| CAS Number | 1185132-92-6 (for d5 hydrochloride) | [1][5] |
| Molecular Formula | C₁₆H₁₁D₅F₃NO • HCl | [1][2] |
| InChI Key | GMTWWEPBGGXBTO-KDPCSTGBSA-N | [1][2] |
| SMILES | FC(F)(F)C(C=C1)=CC=C1OC(C2=CC=CC=C2)([2H])C([2H])([2H])C([2H])([2H])N.Cl | [1][6] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvents and analytical systems.
| Property | Value | Source(s) |
| Molecular Weight | 336.8 g/mol | [1][2] |
| Exact Mass | 336.1265 Da | [5][7] |
| Physical State | Solid | [2][6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |
| Chemical Purity | >95% (by HPLC) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1][2] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the compound.
| Condition | Recommendation | Source(s) |
| Storage Temperature | -20°C | [5][8] |
| Stability | ≥ 4 years (at recommended storage) | [3] |
| Shipping Condition | Room temperature (in continental US) | [3] |
Biological and Analytical Pathways
Understanding the metabolic origin of Norfluoxetine and the analytical application of its deuterated form is fundamental for its use in drug development.
Metabolic Pathway of Fluoxetine to Norfluoxetine
Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form its only major active metabolite, Norfluoxetine.[3][9] This conversion is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other isoforms like CYP2C9 and CYP2C19.[10][11]
Caption: Metabolic conversion of Fluoxetine to Norfluoxetine by hepatic CYP450 enzymes.
Role as an Internal Standard in Bioanalysis
(R)-Norfluoxetine-d5 is an ideal internal standard for quantifying Norfluoxetine in biological samples using mass spectrometry-based methods like LC-MS/MS.[1][2] Its five deuterium atoms give it a distinct mass from the endogenous analyte while ensuring it has nearly identical chemical and chromatographic properties. This allows for accurate correction of variations that may occur during sample preparation and analysis.
Caption: Use of (R)-Norfluoxetine-d5 as an internal standard in a typical LC-MS/MS workflow.
Mechanism of Action: Serotonin Reuptake Inhibition
Norfluoxetine, like its parent drug Fluoxetine, exerts its therapeutic effect by acting as a potent selective serotonin reuptake inhibitor (SSRI).[12] It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Caption: Norfluoxetine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.
Experimental Protocols
The accurate quantification of Norfluoxetine using (R)-Norfluoxetine-d5 as an internal standard is typically achieved via High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following is a representative protocol synthesized from established methods for analyzing Norfluoxetine in human plasma.[13][14][15]
Quantification of Norfluoxetine in Human Plasma via LC-MS/MS
This protocol provides a framework for the extraction and analysis of Norfluoxetine from a biological matrix.
Objective: To determine the concentration of Norfluoxetine in human plasma samples using a validated LC-MS/MS method with (R)-Norfluoxetine-d5 as an internal standard.
Materials:
-
Analytes: Norfluoxetine, (R)-Norfluoxetine-d5 (Internal Standard, IS)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, n-hexane, isoamyl alcohol, Water (deionized, 18 MΩ·cm)
-
Equipment: HPLC or UPLC system, Tandem Mass Spectrometer with electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, sample vials.
-
Chromatographic Column: C18 reversed-phase column (e.g., 10 µm particle size).[13]
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare primary stock solutions of Norfluoxetine and (R)-Norfluoxetine-d5 in methanol.[13]
-
Perform serial dilutions to create working solutions for calibration curves and quality control (QC) samples.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.0 mL aliquot of plasma sample, add a known amount of the (R)-Norfluoxetine-d5 internal standard solution.
-
Alkalinize the plasma by adding a suitable buffer (e.g., sodium borate buffer).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[13]
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Perform a back-extraction by adding a small volume (e.g., 200 µL) of dilute acid (e.g., 0.05% phosphoric acid).[13]
-
Vortex and centrifuge again. The analytes will move into the aqueous acidic layer.
-
Carefully collect the aqueous layer and transfer it to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an additive like formic acid (e.g., 0.5%) is commonly used.[15]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.[13]
-
Injection Volume: 25 to 50 µL.[13]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both Norfluoxetine and (R)-Norfluoxetine-d5.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the Norfluoxetine and (R)-Norfluoxetine-d5 (IS) SRM transitions.
-
Calculate the peak area ratio (Norfluoxetine / IS).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Norfluoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for such assays can be from approximately 0.1 ng/mL to 1000 ng/mL, depending on the specific method validation.[14][15]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Norfluoxetine-d5 Hydrochloride (Phenyl-d5) | C16H17ClF3NO | CID 45358985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norfluoxetine-d5 Hydrochloride | TargetMol [targetmol.com]
- 9. ClinPGx [clinpgx.org]
- 10. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
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